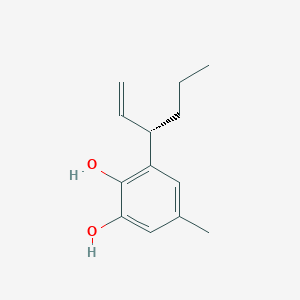
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) is an organic compound that belongs to the catechol family. Catechols are characterized by the presence of a benzene ring with two hydroxyl groups attached to adjacent carbon atoms. This particular compound has a unique structure due to the presence of an ethenylbutyl side chain, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylcatechol and (S)-1-ethenylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. A base such as potassium carbonate is used to deprotonate the hydroxyl groups of 5-methylcatechol, making it more nucleophilic.
Nucleophilic Substitution: The deprotonated 5-methylcatechol undergoes nucleophilic substitution with (S)-1-ethenylbutyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.
Major Products
Oxidation: Formation of 3-[(S)-1-Ethenylbutyl]-5-methylquinone.
Reduction: Formation of 3-[(S)-1-Ethylbutyl]-5-methylcatechol.
Substitution: Formation of various ethers and esters depending on the reagents used.
科学研究应用
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of catechols in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
作用机制
The mechanism of action of 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Signal Transduction: It can influence cellular signaling pathways by interacting with receptors and other signaling molecules.
相似化合物的比较
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) can be compared with other catechols such as:
Catechol: Lacks the ethenylbutyl side chain, making it less hydrophobic.
5-Methylcatechol: Similar structure but without the ethenylbutyl side chain.
3-[(S)-1-Ethenylbutyl]catechol: Similar structure but without the methyl group on the benzene ring.
The presence of the ethenylbutyl side chain in 1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)-(9CI) imparts unique properties such as increased hydrophobicity and potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
193753-46-7 |
|---|---|
分子式 |
C13H18O2 |
分子量 |
206.28 g/mol |
IUPAC 名称 |
3-[(3S)-hex-1-en-3-yl]-5-methylbenzene-1,2-diol |
InChI |
InChI=1S/C13H18O2/c1-4-6-10(5-2)11-7-9(3)8-12(14)13(11)15/h5,7-8,10,14-15H,2,4,6H2,1,3H3/t10-/m1/s1 |
InChI 键 |
PAHXDVQQUQAEHL-SNVBAGLBSA-N |
SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
手性 SMILES |
CCC[C@@H](C=C)C1=C(C(=CC(=C1)C)O)O |
规范 SMILES |
CCCC(C=C)C1=C(C(=CC(=C1)C)O)O |
同义词 |
1,2-Benzenediol, 3-(1-ethenylbutyl)-5-methyl-, (S)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















